molecular formula C18H16FN5O4 B3005613 Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 896831-23-5

Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B3005613
CAS RN: 896831-23-5
M. Wt: 385.355
InChI Key: POAZJDHFVYHISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C18H16FN5O4 and its molecular weight is 385.355. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antipsychotic Properties

A compound structurally related to Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate, specifically 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, demonstrated antipsychotic-like properties in behavioral animal tests. This compound did not interact with dopamine receptors like traditional antipsychotics, which is an interesting departure from the norm in antipsychotic drug design (Wise et al., 1987).

Reactivity and Spectroscopic Characterization

Another compound, 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate, which shares a similar structure, was synthesized and analyzed for its specific spectroscopic and reactive properties. This study combined experimental and computational approaches to understand the reactivity of this compound, providing insights into the characteristics of such imidazole derivatives (Hossain et al., 2018).

Antibacterial Activity

A study focusing on 1,3,4-thiadiazoles and 1,2,4-triazoles derived from a similar compound demonstrated moderate antibacterial activity against both gram-positive and gram-negative bacterial strains. This suggests potential applications in the development of new antibacterial agents (Darekar et al., 2020).

Antiangiogenic Agent Metabolism

KR-31831, an antiangiogenic agent with a somewhat similar structure, was studied for its metabolism in rats. This research provided valuable insights into the metabolic pathways and potential biological activities of such compounds (Kim et al., 2005).

Synthesis and Structural Analysis

The synthesis and structure of azilsartan methyl ester, which has a similar structure, were investigated, highlighting the importance of structural analysis in understanding the properties and potential applications of such compounds (Li et al., 2015).

properties

IUPAC Name

methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O4/c1-10-8-22-14-15(20-17(22)24(10)12-6-4-11(19)5-7-12)21(2)18(27)23(16(14)26)9-13(25)28-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAZJDHFVYHISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

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